molecular formula C16H14ClNO4 B11022286 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate

Cat. No.: B11022286
M. Wt: 319.74 g/mol
InChI Key: PXDXCBCLFUZOMA-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a carbamoyl group attached to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate typically involves the reaction of 5-chloro-2-methoxyaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

[2-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14ClNO4/c1-10(19)22-14-6-4-3-5-12(14)16(20)18-13-9-11(17)7-8-15(13)21-2/h3-9H,1-2H3,(H,18,20)

InChI Key

PXDXCBCLFUZOMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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